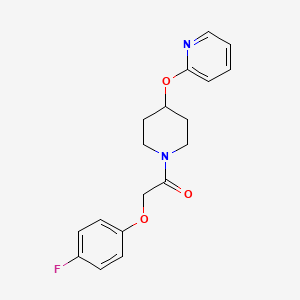
2-(4-Fluorophenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluorophenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of phenoxy and piperidine derivatives. This compound is notable for its versatile chemical structure, which makes it an interesting candidate for various applications in chemical, biological, and medicinal research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone typically involves several key steps:
Starting Materials: : The synthesis begins with 4-fluorophenol and 4-pyridinol.
Formation of Phenoxy and Pyridinoxy Intermediates: : The reaction between 4-fluorophenol and 2-chloroethanol, in the presence of a base like potassium carbonate, leads to the formation of 4-fluorophenoxyethanol. Similarly, 4-pyridinol reacts with 2-chloroethanol under basic conditions to produce 4-(2-hydroxyethoxy)pyridine.
Piperidine Ring Formation: : The formation of the piperidine ring structure is achieved through the reaction of piperidine with an appropriate halogenated intermediate, resulting in the formation of 4-(pyridin-2-yloxy)piperidine.
Coupling Reaction: : The final step involves coupling the 4-fluorophenoxyethanol and 4-(pyridin-2-yloxy)piperidine intermediates using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to produce the target compound.
Industrial Production Methods
Industrial-scale production of this compound may involve:
Optimized reaction conditions for large-scale synthesis, including the use of continuous flow reactors.
Use of robust catalysts and solvents that facilitate high-yield reactions.
Implementation of purification techniques such as recrystallization, column chromatography, and solvent extraction.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenoxy and piperidine moieties, forming hydroxylated or carbonyl-containing derivatives.
Reduction: : Reduction reactions can yield hydrogenated products, altering the saturation of the pyridine and piperidine rings.
Substitution: : Substitution reactions at the fluorine atom or within the piperidine ring are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents such as lithium aluminum hydride for reduction processes.
Nucleophiles and electrophiles for substitution reactions under controlled conditions.
Major Products Formed
Hydroxylated derivatives from oxidation.
Saturated compounds from reduction.
Substituted products from nucleophilic or electrophilic substitution reactions.
科学研究应用
2-(4-Fluorophenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone has significant applications in various research fields:
Chemistry: : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Employed in biochemical assays and as a tool to understand cellular processes.
Medicine: : Investigated for potential therapeutic properties and drug development, particularly in targeting specific receptors or enzymes.
Industry: : Utilized in the synthesis of materials with specialized properties, such as polymers and advanced materials.
作用机制
Mechanism
The compound's mechanism of action often involves binding to specific molecular targets, such as receptors or enzymes, leading to a modulation of their activity. This modulation can result in a cascade of biochemical events within a cell, affecting various cellular functions.
Molecular Targets and Pathways
Receptors: : The compound may interact with receptors like G-protein-coupled receptors (GPCRs), influencing signal transduction pathways.
Enzymes: : It can inhibit or activate enzymes, altering metabolic pathways and cellular responses.
相似化合物的比较
Similar Compounds
2-(4-Bromophenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone
2-(4-Chlorophenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone
2-(4-Methylphenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone
Uniqueness
Compared to similar compounds, 2-(4-Fluorophenoxy)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone offers unique properties due to the presence of the fluorine atom, which can influence its reactivity, binding affinity, and overall pharmacokinetic profile.
That's a deep dive into this compound! If there are other specifics you're curious about or a different compound you're interested in, let me know.
属性
IUPAC Name |
2-(4-fluorophenoxy)-1-(4-pyridin-2-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3/c19-14-4-6-15(7-5-14)23-13-18(22)21-11-8-16(9-12-21)24-17-3-1-2-10-20-17/h1-7,10,16H,8-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZKSJRCDZONDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-[2-(4-chlorophenyl)-2-oxoethyl]-2-(4-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2958104.png)
![N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide;trihydrochloride](/img/structure/B2958106.png)
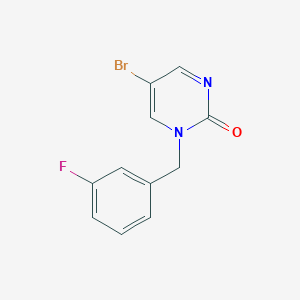

![2-[3-(4-fluorobenzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2958112.png)
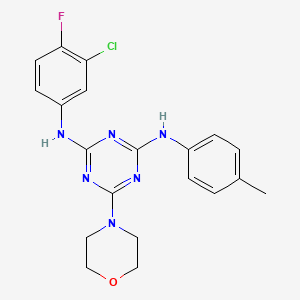
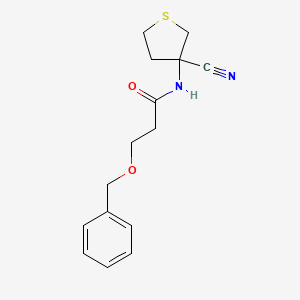
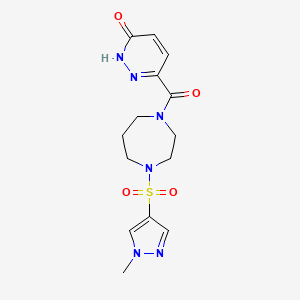
![(E)-{[6-(4-cyanophenoxy)pyridin-3-yl]methylidene}amino 2,4-dichlorobenzoate](/img/structure/B2958117.png)
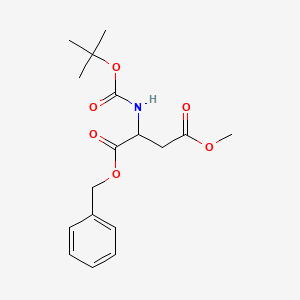
![4-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2958119.png)
![2-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2958120.png)
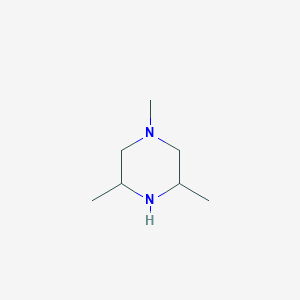
![9-(2-methoxyethyl)-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2958124.png)
